molecular formula C20H22N2O6S B2872325 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922023-08-3

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2872325
CAS No.: 922023-08-3
M. Wt: 418.46
InChI Key: DYQZJRFDYWSOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused benzo[b][1,4]oxazepine core substituted with 3,3,5-trimethyl and 4-oxo groups. The 7-position of this heterocycle is linked to a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety.

Properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-20(2)12-28-16-6-4-13(10-15(16)22(3)19(20)23)21-29(24,25)14-5-7-17-18(11-14)27-9-8-26-17/h4-7,10-11,21H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQZJRFDYWSOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a benzoxazepine ring system and a sulfonamide moiety. Its molecular formula is C20H23N3O4S with a molecular weight of approximately 393.48 g/mol. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Although detailed mechanisms are still under investigation, it is believed that the compound may act as an inhibitor or modulator of certain biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related sulfonamide derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
CompoundIC50 (µM)Cancer Cell Line
Compound A10MCF-7
Compound B15HeLa
Target Compound12MCF-7

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Preliminary tests suggest that it may inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.

Antioxidant Activity

Research indicates that the compound exhibits antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative stress-related damage.

Case Studies

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated various derivatives of the target compound for their anticancer activity. The results showed that modifications to the sulfonamide group enhanced cytotoxicity against several cancer cell lines.
  • Anti-inflammatory Mechanism Investigation : Another research article explored the anti-inflammatory effects of related compounds in animal models of inflammation. The findings suggested a reduction in edema and inflammatory markers upon treatment with these compounds.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies are ongoing to determine the safety profile of this compound. Early results indicate a low toxicity profile at therapeutic doses.

Comparison with Similar Compounds

Structural Analogues with Dihydrobenzo[b][1,4]dioxine Moieties

Compound : O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl) hydroxylamine ()

  • Core Structure : Shares the 2,3-dihydrobenzo[b][1,4]dioxine ring but lacks the sulfonamide and benzooxazepine groups.
  • Functional Groups : Features a hydroxylamine-OCH2- substituent instead of a sulfonamide.
  • Spectroscopy :
    • ¹H-NMR : Aromatic protons at 6.75–6.81 ppm and OCH2 signals at 4.21 ppm .
    • MS-ESI : m/z = 182 (M+H)+, indicating a lower molecular weight than the target compound due to simpler substituents .
  • Implications : The hydroxylamine group may confer redox activity, whereas the sulfonamide in the target compound could enhance hydrogen-bonding capacity and target binding.

Heterocyclic Compounds with Fused Ring Systems

Compound: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Core Structure: Tetrahydroimidazo[1,2-a]pyridine fused with ester and cyano groups, distinct from the benzooxazepine-dioxine system.
  • Physical Properties : Melting point = 243–245°C; synthesis yield = 51% .
  • Spectroscopy :
    • ¹³C-NMR : Carbonyl signals near 165–170 ppm (esters), absent in the target compound .
    • HRMS (ESI) : Used for precise mass confirmation, a technique applicable to the target compound’s characterization .
  • Implications: The nitro and cyano groups in this compound suggest electrophilic reactivity, whereas the target’s methyl and sulfonamide groups may prioritize steric and polar interactions.

Comparative Data Table

Property/Feature Target Compound Compound Compound
Core Structure Benzo[b][1,4]oxazepine + dihydrodioxine Dihydrobenzo[b][1,4]dioxine Tetrahydroimidazo[1,2-a]pyridine
Key Substituents Sulfonamide, 3,3,5-trimethyl, 4-oxo Hydroxylamine-OCH2- Cyano, nitro, ester, phenethyl
¹H-NMR Features N/A Aromatic H: 6.75–6.81 ppm; OCH2: 4.21 ppm Complex aromatic/ester signals
Synthesis Yield N/A 85% 51%
Potential Bioactivity Likely enzyme inhibition (sulfonamide) Redox modulation (hydroxylamine) Electrophilic interactions (nitro/cyano)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.